Cas no 89629-89-0 (3-bromophenyl chloroformate)
3-bromophenyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid, 3-bromophenyl ester
- (3-bromophenyl) carbonochloridate
- 3-bromophenyl chloroformate
- 3-Bromophenyl carbonochloridate
- MFCD24141153
- SY296957
- AKOS020226515
- DTXSID50597192
- EN300-281250
- SCHEMBL5776640
- 89629-89-0
-
- MDL: MFCD24141153
- Inchi: 1S/C7H4BrClO2/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H
- InChI Key: DRGZTUFRHYNJGN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)OC(=O)Cl
Computed Properties
- Exact Mass: 233.90832g/mol
- Monoisotopic Mass: 233.90832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
3-bromophenyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281250-0.05g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 0.05g |
$252.0 | 2023-09-09 | |
| Enamine | EN300-281250-0.1g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 0.1g |
$376.0 | 2023-09-09 | |
| Enamine | EN300-281250-0.25g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 0.25g |
$538.0 | 2023-09-09 | |
| Enamine | EN300-281250-0.5g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 0.5g |
$847.0 | 2023-09-09 | |
| Enamine | EN300-281250-1.0g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-281250-2.5g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 2.5g |
$2127.0 | 2023-09-09 | |
| Enamine | EN300-281250-5.0g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 5g |
$3147.0 | 2023-06-04 | |
| Enamine | EN300-281250-10.0g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 10g |
$4667.0 | 2023-06-04 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY296957-1g |
3-Bromophenyl Chloroformate |
89629-89-0 | ≥95% | 1g |
¥9720.00 | 2025-04-12 | |
| Enamine | EN300-281250-1g |
3-bromophenyl chloroformate |
89629-89-0 | 95% | 1g |
$1086.0 | 2023-09-09 |
3-bromophenyl chloroformate Suppliers
3-bromophenyl chloroformate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 3-bromophenyl chloroformate
Professional Introduction to 3-bromophenyl chloroformate (CAS No. 89629-89-0)
3-bromophenyl chloroformate, with the chemical formula C₆H₃BrO₂Cl, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, 89629-89-0, uniquely identifies it in scientific literature and industrial applications. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and chloroformate functional groups makes it a versatile building block for further chemical modifications.
The bromophenyl moiety in 3-bromophenyl chloroformate contributes to its reactivity and utility in synthetic pathways. The bromine atom can participate in various substitution reactions, allowing for the introduction of different functional groups at specific positions on the aromatic ring. This feature is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological activity. The chloroformate group, on the other hand, is known for its ability to react with nucleophiles to form esters, amides, and other derivatives. This reactivity makes 3-bromophenyl chloroformate a valuable tool in the synthesis of peptidomimetics and other complex organic molecules.
Recent advancements in synthetic chemistry have highlighted the importance of 3-bromophenyl chloroformate in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The ability to introduce bromine-labeled compounds has been particularly useful in drug discovery, as it allows for easier detection and tracking of these molecules using various spectroscopic techniques. Additionally, the chloroformate group has been employed in the synthesis of protease inhibitors, which are critical in treating conditions like HIV and hepatitis.
In the realm of agrochemicals, 3-bromophenyl chloroformate has been explored as a precursor for developing new pesticides and herbicides. Its structural features make it a suitable candidate for creating compounds that can interact with biological targets in pests and weeds while minimizing toxicity to non-target organisms. The bromophenyl group's ability to undergo cross-coupling reactions has enabled the synthesis of novel agrochemicals with improved efficacy and environmental safety.
The industrial production of 3-bromophenyl chloroformate involves carefully controlled chemical processes to ensure high purity and yield. Manufacturers must adhere to stringent quality control measures to meet the demands of pharmaceutical and chemical industries. The compound's stability under various conditions is also a critical factor, as it must remain consistent throughout storage and transportation. Advances in process optimization have led to more efficient synthetic routes, reducing costs and environmental impact.
From an academic perspective, 3-bromophenyl chloroformate continues to be a subject of interest in research laboratories worldwide. Its unique properties make it an excellent model compound for studying reaction mechanisms and developing new synthetic methodologies. Researchers are exploring its potential applications in areas such as materials science and nanotechnology, where precise molecular architecture is essential for achieving desired material properties.
The role of 3-bromophenyl chloroformate in drug discovery cannot be overstated. Its versatility as a synthetic intermediate has enabled the creation of numerous lead compounds that have advanced through preclinical studies. The ability to modify its structure through various chemical transformations has allowed scientists to fine-tune biological activity and optimize pharmacokinetic profiles. As our understanding of disease mechanisms grows, so does the need for innovative molecular tools like 3-bromophenyl chloroformate.
In conclusion, 3-bromophenyl chloroformate (CAS No. 89629-89-0) is a multifaceted compound with significant applications across multiple industries. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical research. The ongoing exploration of its potential applications underscores its importance as a building block for future advancements in medicine and agriculture.
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